AMG-076 was developed by Amgen, Inc. as part of their research into MCHR1 antagonists aimed at treating obesity. The compound falls under the category of small molecule pharmaceuticals, specifically targeting neuropeptide receptors involved in appetite regulation. Its chemical classification includes being a derivative of cyclohexane carboxylic acid, with modifications that enhance its biological activity.
The synthesis of AMG-076 involves multiple steps, primarily characterized by organic reactions that include the formation of key intermediates. While specific proprietary details are often not disclosed, general methods include:
The technical details regarding reaction conditions typically remain proprietary but involve standard organic synthesis techniques such as purification and characterization through spectroscopy.
AMG-076 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity.
The structure features a trifluoromethyl group, which enhances lipophilicity and receptor binding affinity.
AMG-076 undergoes various chemical reactions due to its functional groups:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
AMG-076 functions primarily as an antagonist to MCHR1. The mechanism involves blocking the action of melanin-concentrating hormone, which regulates appetite and energy expenditure.
In studies involving rodent models, AMG-076 administration led to:
These effects were confirmed in both wild-type and knockout mice, highlighting the compound's specificity for MCHR1.
AMG-076 exhibits several notable physical and chemical properties:
The exact melting point, boiling point, and other physical properties are typically determined through experimental methods during development but are not always publicly available.
AMG-076 has promising applications in scientific research, particularly in:
Research continues into its efficacy across different biological models, with preliminary data showing favorable outcomes in both rodent and primate studies .
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide predominantly synthesized in the lateral hypothalamus and zona incerta. It binds to the G protein-coupled receptor MCHR1, which is distributed across brain regions governing feeding behavior, including the nucleus accumbens (reward pathway), hypothalamus (homeostatic regulation), and hippocampus. Activation of MCHR1 stimulates food intake via Gi/o-mediated suppression of cAMP and Gq-triggered calcium release, while simultaneously reducing energy expenditure. During positive energy balance, MCH neuron activity increases, promoting adiposity through:
Genetic ablation studies validate MCHR1's centrality: MCHR1−/− mice exhibit 20–30% lower body weight, reduced adiposity, and insulin sensitivity even on high-fat diets. These effects stem from both hypophagia and elevated energy expenditure through increased locomotion and thermogenesis [9].
Table 1: Physiological Effects of MCHR1 Modulation
Model System | Key Observations | Reference |
---|---|---|
MCHR1−/− mice | 30% lower body weight; resistance to diet-induced obesity; ↑ insulin sensitivity | [9] |
MCH overexpression | Obesity, insulin resistance, hepatic steatosis | [8] |
ICV MCH administration | Acute ↑ food intake (70–100%); chronic ↑ adipose mass; ↓ locomotor activity | [10] |
The MCHR1 pathway intersects with multiple obesity mechanisms:
Notably, MCHR1 antagonists uniquely address both homeostatic and hedonic feeding pathways. Unlike leptin-based therapies, they remain effective in leptin-resistant states, as demonstrated by GW803430’s efficacy in diet-induced obese (DIO) mice. However, GW803430 reduced weight without improving glucose tolerance, indicating dissociation between weight loss and metabolic benefits [2].
Early MCHR1 antagonists (e.g., T-226296, SNAP-7941) demonstrated robust weight loss in preclinical models but failed clinically due to hERG channel inhibition, causing cardiotoxicity. The structural similarity between MCHR1 and hERG binding pockets posed a key challenge: >60% of early antagonists exhibited hERG IC50 < 1 μM [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7